molecular formula C11H9NO3 B3323649 8-Methoxyquinoline-6-carboxylic acid CAS No. 1668584-26-6

8-Methoxyquinoline-6-carboxylic acid

Cat. No.: B3323649
CAS No.: 1668584-26-6
M. Wt: 203.19
InChI Key: WVIQWFCZZRBQMI-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-6-carboxylic acid (CAS 1668584-26-6) is a high-value quinoline derivative serving as a critical synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound, with a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, is a key precursor in the synthesis of complex molecules . Its research value is particularly significant in the development of antibacterial agents, as it is a core structure used in the synthesis of advanced antibiotics . The compound is characterized by its predicted physicochemical properties, including a boiling point of 385.4±27.0 °C, a density of 1.325±0.06 g/cm3, and a pKa of 3.66±0.30 . It is supplied with a typical purity of 98% and should be stored sealed in a dry environment at room temperature . Researchers are advised to review the Safety Data Sheet (SDS) prior to use, as this material carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-8(11(13)14)5-7-3-2-4-12-10(7)9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIQWFCZZRBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 8-Methoxyquinoline-6-carboxylic Acid

Classical name reactions in heterocyclic chemistry provide the foundation for the synthesis of the quinoline (B57606) core, which can be adapted for the specific substitution pattern of this compound.

The formation of the bicyclic quinoline system is a critical step, and several established methods can be hypothetically applied.

Skraup Synthesis: This reaction involves the synthesis of quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent. wikipedia.orgwikipedia.org For the synthesis of this compound, a potential starting material would be 4-amino-3-methoxybenzoic acid . The reaction with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene would theoretically yield the target molecule. The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. iipseries.org A modified Skraup reaction using a p-aminophenol in water under microwave irradiation has been reported to yield 6-hydroxyquinoline, demonstrating the feasibility of using substituted anilines in greener solvents. tandfonline.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org For the target molecule, 4-amino-3-methoxybenzoic acid could be reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. The reaction proceeds through a conjugate addition of the aniline, followed by cyclization and oxidation. wikipedia.org

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone, in the presence of an acid or base catalyst. researchgate.netresearchgate.netwikipedia.orgjk-sci.comalfa-chemistry.com To synthesize this compound via this route, a suitable starting material would be 2-amino-3-methoxybenzaldehyde derivatives. The reaction with a compound like pyruvic acid would lead to the formation of the quinoline-4-carboxylic acid, which would then require further modification. A domino nitro reduction-Friedländer heterocyclization offers a pathway to quinolines from 2-nitrobenzaldehydes. nih.gov Microwave-assisted Friedländer synthesis has been shown to be efficient, for example, in the reaction of 2-aminophenylketones with cyclic ketones. nih.gov

Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgnih.gov For the target compound, a substituted isatin, such as 5-methoxyisatin , could be reacted with a suitable carbonyl compound. The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org This method is a very convenient one-pot synthetic route to quinoline-4-carboxylic acid derivatives. google.com

Table 1: Overview of Cyclization Approaches

Reaction Name Key Reactants Catalyst/Conditions Product Type
Skraup Synthesis Aniline derivative, Glycerol, Oxidizing agent H₂SO₄, Heat Quinoline
Doebner-von Miller Aniline derivative, α,β-Unsaturated carbonyl Acid catalyst Substituted Quinoline
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group Acid or Base Substituted Quinoline
Pfitzinger Reaction Isatin derivative, Carbonyl compound Base Quinoline-4-carboxylic acid

An alternative strategy involves the introduction of the carboxylic acid group onto a pre-formed 8-methoxyquinoline (B1362559) ring. A highly effective method for this transformation is palladium-catalyzed carboxylation.

This process typically involves the reaction of a halo-substituted quinoline with carbon monoxide (CO) or carbon dioxide (CO₂) in the presence of a palladium catalyst. For the synthesis of this compound, a suitable precursor would be 6-bromo-8-methoxyquinoline . The palladium-catalyzed carbonylation of this substrate with CO₂ would directly yield the desired carboxylic acid. This reaction offers a direct and often high-yielding route to aryl carboxylic acids under mild conditions. alfa-chemistry.com The use of Co₂(CO)₈ as a solid source of carbon monoxide in palladium-catalyzed carbonylations has been explored as a greener alternative to using gaseous CO. wikipedia.org

Table 2: Palladium-Catalyzed Carboxylation

Substrate Reagent Catalyst System Product
6-Bromo-8-methoxyquinoline CO₂ Pd(OAc)₂, Ligand, Base This compound

Nucleophilic substitution reactions on the quinoline ring provide another avenue for the synthesis of this compound. This can be achieved by displacing a suitable leaving group, such as a halogen, at the 6-position with a cyanide group, which can then be hydrolyzed to the carboxylic acid.

Starting from 6-bromo-8-methoxyquinoline , a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, would yield 8-methoxyquinoline-6-carbonitrile . Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then produce the final product, this compound.

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic organic chemistry focuses on improving the efficiency, selectivity, and environmental friendliness of chemical processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including the synthesis of quinolines. benthamdirect.com Microwave-assisted Friedländer and Combes syntheses have been reported to be highly efficient. nih.govasianpubs.org For instance, the microwave-assisted Combes synthesis of 2-methyl-4-quinolinones has been achieved under solvent-free conditions using an acidic resin as a catalyst. asianpubs.org This technology offers a greener alternative to conventional heating methods by reducing reaction times and energy consumption. ijpsjournal.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of quinolines has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. researchgate.net For example, a continuous photochemical process has been developed for the synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade. tandfonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional quinoline syntheses often employ harsh and environmentally hazardous solvents. The use of greener solvents like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. tandfonline.comresearchgate.net Water-mediated Friedländer annulation has been shown to be an effective green methodology for the synthesis of polysubstituted quinolines. researchgate.net

Energy Efficiency: As mentioned, microwave-assisted synthesis and flow chemistry can lead to more energy-efficient processes compared to conventional heating methods. ijpsjournal.com

Catalysis: The use of catalysts, especially reusable solid acid catalysts, can reduce waste and improve the atom economy of the reaction. asianpubs.org Nanocatalysts are also being explored for the efficient synthesis of quinolines under green conditions. acs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. ijpsjournal.com Biocatalytic and chemo-enzymatic strategies have been developed for the synthesis of quinolines and 2-quinolones, for instance, through the oxidation of 1,2,3,4-tetrahydroquinolines using monoamine oxidase (MAO-N). The biocatalytic oxidation of an 8-methylquinoline derivative to the corresponding carboxylic acid has also been demonstrated. rsc.org

Table 3: Application of Green Chemistry Principles

Principle Application in Quinoline Synthesis Example
Use of Greener Solvents Replacement of hazardous organic solvents Water, Ethanol, Ionic Liquids tandfonline.comresearchgate.net
Energy Efficiency Reduction of energy consumption Microwave-assisted synthesis, Flow chemistry ijpsjournal.comresearchgate.net
Catalysis Use of reusable and efficient catalysts Solid acid catalysts, Nanocatalysts asianpubs.orgacs.org
Biocatalysis Use of enzymes for selective transformations Monoamine oxidase (MAO-N) for oxidation

Derivatization and Analog Synthesis

Synthesis of Quinoline-Based Libraries and Analogues

The systematic synthesis of compound libraries is a cornerstone of modern drug discovery and chemical biology. Starting from a core scaffold like 8-Methoxyquinoline-6-carboxylic acid, diverse libraries of analogues can be generated to explore structure-activity relationships comprehensively. One-pot protocols are particularly efficient for this purpose. For example, a simple and concise one-pot method has been described for the synthesis of carboxyl-substituted bisquinoline systems, which involves a Williamson reaction followed by hydrolysis researchgate.net. Another approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with a variety of substituted anilines to produce a library of thirty-two different carboxanilides nih.gov. Such synthetic strategies, which allow for the rapid generation of numerous analogues from a common precursor, are invaluable for developing optimized compounds nih.gov.

Structure-Activity Relationship (SAR) Studies via Derivatization

Structure-activity relationship (SAR) studies investigate how specific structural modifications to a parent compound affect its biological activity iomcworld.com. By synthesizing and testing a series of derivatives, researchers can identify key structural features, or pharmacophores, that are essential for activity.

For quinoline-based compounds, SAR studies have provided critical insights. In a study of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity nih.gov. Molecular modeling suggested that this scaffold interacts with key amino acid residues, Asp186 and Lys67, within the ATP-binding pocket of the enzyme nih.gov.

Another SAR study focused on bromo derivatives of 8-substituted quinolines as potential anticancer agents researchgate.net. It was found that having a hydroxyl group at the C-8 position generally led to greater anticancer potential compared to a methoxy (B1213986) group researchgate.net. Furthermore, the study evaluated how substitutions at the C-5, C-6, and C-7 positions influenced cytotoxicity and other biological effects researchgate.netresearchgate.net. These findings demonstrate that even small changes to the substitution pattern on the quinoline (B57606) ring can lead to significant differences in biological function, underscoring the importance of derivatization in mapping the SAR of this compound.

Coordination Chemistry and Metal Complexation

8-Methoxyquinoline-6-carboxylic Acid as a Versatile Ligand

This compound possesses multiple potential donor atoms, making it a versatile ligand for coordinating with a wide range of metal ions. Its structure, featuring a quinoline (B57606) ring system, a carboxylic acid group, and a methoxy (B1213986) group, allows for several potential binding modes. The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. This arrangement allows the molecule to act as a chelating agent, forming stable ring-like structures with a central metal ion.

The chelation of this compound with metal ions is expected to primarily involve the quinoline nitrogen and the carboxylate oxygen. Upon deprotonation of the carboxylic acid, the resulting carboxylate group can coordinate to a metal center in a monodentate or bidentate fashion.

The most probable chelation mechanism involves the formation of a stable six-membered ring through the simultaneous coordination of the quinoline nitrogen atom and one of the oxygen atoms from the carboxylate group. This N,O-bidentate coordination is a common feature for ligands of this type and contributes significantly to the stability of the resulting metal complexes. The presence of the methoxy group at the 8-position can influence the electronic properties of the quinoline ring system, potentially modulating the basicity of the nitrogen atom and, consequently, the strength of the metal-ligand bond. While the etheric oxygen of the methoxy group is generally a weak donor, its potential to participate in coordination, leading to a tridentate binding mode, cannot be entirely ruled out, particularly with larger metal ions or under specific geometric constraints.

The synthesis of transition metal complexes with this compound would typically be achieved by reacting a soluble salt of the desired transition metal (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and stoichiometry, would be critical in determining the final structure and composition of the complex.

A general synthetic approach would involve dissolving the ligand in a solvent, often with the addition of a base (like sodium hydroxide or an amine) to deprotonate the carboxylic acid group, making it a more effective coordinating agent. The metal salt, dissolved in the same or a miscible solvent, would then be added to the ligand solution. The resulting complex might precipitate from the solution directly or could be isolated by solvent evaporation or cooling. The choice of the metal-to-ligand molar ratio can be used to control the stoichiometry of the final product, leading to complexes with different numbers of ligands per metal ion (e.g., 1:1, 1:2, or 1:3).

Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), are also expected to form stable complexes with this compound. The synthetic routes for lanthanide complexes are similar to those for transition metals, often involving the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·xH₂O) with the deprotonated ligand in solution.

In lanthanide complexes, it is common for the carboxylate group to act as a bidentate chelating or bridging ligand, leading to the formation of polynuclear or polymeric structures. Additionally, solvent molecules (such as water or alcohols) or other ancillary ligands are often found in the coordination sphere of the lanthanide ion to satisfy its high coordination number. The methoxy group on the ligand could also play a role in stabilizing these high-coordination-number structures.

Structural Characterization of Metal Complexes via X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive technique for elucidating the precise three-dimensional structure of metal complexes. This powerful analytical method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For complexes of this compound, X-ray diffraction analysis would be essential to unambiguously determine the coordination mode of the ligand. It would confirm whether the ligand acts as a bidentate (N,O) or tridentate chelator and reveal the specific geometry around the metal center (e.g., octahedral, square planar, or tetrahedral for transition metals; or more complex geometries for lanthanides). Furthermore, it would clarify the role of any solvent molecules or counter-ions in the crystal structure. While this technique is crucial for a complete understanding of the coordination chemistry, there is a lack of publicly available crystal structures for metal complexes specifically involving this compound in the scientific literature. For the related ligand 8-hydroxyquinoline-2-carboxylic acid, crystal structures of its complexes with zinc(II) and cadmium(II) have been determined, revealing detailed coordination geometries. uncw.edu

Theoretical Studies on Metal-Ligand Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful complement to experimental data in coordination chemistry. mdpi.comscholarpublishing.org These computational methods can be used to predict the geometry of complexes, calculate the strength of metal-ligand bonds, and analyze the electronic structure of the molecules.

In the context of this compound complexes, DFT studies could provide valuable insights into:

Optimized Geometries: Predicting the most stable three-dimensional arrangement of the atoms in the complex.

Bonding Analysis: Quantifying the nature and strength of the coordinate bonds between the metal ion and the ligand's donor atoms. This can help to understand the contributions of electrostatic and covalent interactions.

Electronic Properties: Calculating molecular orbital energies, which are crucial for understanding the electronic spectra and potential photophysical properties of the complexes.

Such theoretical investigations would be invaluable for rationalizing experimental observations and for designing new complexes with desired properties. However, specific theoretical studies focused on the metal-ligand interactions of this compound are not prevalent in the current body of scientific literature.

Mechanistic Biological Investigations in Vitro and Cellular Studies

Antimicrobial and Antitubercular Activity Mechanisms

The antimicrobial potential of the quinoline (B57606) scaffold, to which 8-Methoxyquinoline-6-carboxylic acid belongs, is well-documented. The mechanisms are often multifaceted, involving interference with essential microbial enzymes and cellular processes.

DNA Gyrase: Quinolone compounds are classic inhibitors of bacterial DNA gyrase, a type IIA topoisomerase crucial for managing DNA topology during replication. nih.govnih.gov The inhibitory mechanism involves trapping the enzyme-DNA complex at the point of DNA cleavage. nih.gov This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks. nih.gov The stalled replication forks and DNA damage trigger a cascade of cellular responses, including the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals, which contributes to a pathway of oxidative damage and ultimately leads to bacterial cell death. nih.gov A proposed model suggests that the gyrase enzyme induces a specific binding site on the DNA for the quinolone molecules, which then bind cooperatively to this site. nih.gov

While this is the established mechanism for the quinolone class, specific inhibitory constants for this compound against DNA gyrase are not prominently documented in available literature.

Fructose-1,6-bisphosphate Aldolase (B8822740): Fructose-1,6-bisphosphate aldolase is a key enzyme in the glycolysis pathway of both prokaryotes and eukaryotes and represents a potential target for antimicrobial agents. nih.gov There are different classes of this enzyme, and inhibitors have been developed that show specificity for microbial aldolases over their human counterparts. nih.gov For instance, inhibitors have been identified with activity against the aldolase from Mycobacterium tuberculosis. nih.gov However, there is no specific research available that details the inhibitory activity of this compound against this particular enzyme.

The antimicrobial action of quinoline derivatives is often linked to their ability to function as chelating agents for essential metal ions, thereby disrupting microbial homeostasis. nih.gov Furthermore, the planar quinoline structure can interact with bacterial DNA, contributing to its antimicrobial effects.

Research on novel 8-methoxy-4-methyl-quinoline derivatives has demonstrated antibacterial activity against various bacterial strains. researchgate.net Similarly, studies on other 8-hydroxyquinoline (B1678124) derivatives (structurally related to the subject compound) have shown remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G, against strains such as E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov These findings suggest that the 8-substituted quinoline scaffold is a promising framework for developing new antimicrobial agents. nih.gov

Anticancer Activity Research

The quinoline scaffold is a significant motif in the development of anticancer agents, with derivatives demonstrating cytotoxicity through multiple mechanisms including the induction of apoptosis and cell cycle arrest. researchgate.netarabjchem.org

Research into quinoline derivatives has revealed their potential to act as cytotoxic agents against various cancer cell lines. The mechanisms often involve the induction of oxidative stress and subsequent DNA damage. For example, a copper complex of 6-Methoxyquinoline (B18371) (a positional isomer of the subject compound) was found to induce oxidative DNA damage in A549 lung carcinoma cells. researchgate.net This damage led to an arrest of the cell cycle in the G2/M phase and triggered apoptosis. researchgate.net

The cytotoxicity of various quinoline derivatives has been evaluated across several cancer cell lines. While specific data for this compound is limited, studies on closely related compounds provide insight into the potential activity of this chemical class. The introduction of a hydroxyl group at the 8-position, creating 8-hydroxyquinoline, results in compounds with prominent antitumor effects. nih.gov Further modifications, such as replacing the hydroxyl with alkoxy groups (like the methoxy (B1213986) group in the subject compound), have been shown to increase cytotoxicity against certain cancer cell lines like K562. nih.gov

CompoundCancer Cell LineReported IC50
Copper(II) complex of 6-MethoxyquinolineA549 (Lung Carcinoma)57.9 µM researchgate.net
8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acidMCF-7 (Breast Cancer)15 µM
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 µg/mL nih.gov
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor), HeLa (Cervix Carcinoma), HT29 (Colon Carcinoma)6.7 to 25.6 µg/mL researchgate.net
8-Aminoquinoline (B160924) Glycoconjugate (Compound 17)MCF-7 (Breast Cancer)78.1 µM nih.gov
8-Aminoquinoline Glycoconjugate (Compound 17)HCT 116 (Colon Carcinoma)116.4 µM nih.gov

A primary mechanism for the anticancer effect of quinoline derivatives is the induction of programmed cell death, or apoptosis. arabjchem.org This process is characterized by distinct morphological changes and is controlled by a complex network of signaling pathways. mdpi.com

Studies on 6-methoxyquinoline complexes demonstrate that they can decrease cell proliferation and induce apoptosis, which is associated with cell cycle arrest. researchgate.net The induction of apoptosis by quinoline-based compounds can be mediated through various pathways. For instance, 8-hydroxyquinoline-coated graphene oxide was shown to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic genes like P53, P21, and Bax, while downregulating the anti-apoptotic gene BCL2. researchgate.net Quinazoline-based compounds, which are structurally related heterocycles, are also known to be potent activators of caspases, the key executioner proteins in the apoptotic cascade. jofamericanscience.org Some carboxylic acid derivatives have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. nih.govresearchgate.net

Enzyme Inhibition Studies (Non-Microbial/Non-Cancer)

Additionally, other heterocyclic carboxylic acids, such as quinazoline-based derivatives, have been investigated as inhibitors of carbonic anhydrases (CA), which are metalloenzymes involved in various physiological and pathological processes. nih.gov Certain derivatives showed good inhibitory activity against specific CA isoforms, such as hCA XII. nih.gov These findings highlight the potential for the broader quinoline carboxylic acid class to interact with a range of enzymatic targets.

Antiviral Activity Investigations

While direct antiviral activity of this compound has not been detailed, patent literature highlights its crucial role as a chemical intermediate in the synthesis of novel antiviral agents. Research in this area has focused on developing compounds that target viruses within the Paramyxoviridae family.

Specifically, this compound has been used as a starting reagent in the multi-step synthesis of compounds designed as inhibitors for viruses such as Human Respiratory Syncytial Virus (RSV) and Human Metapneumovirus (HMPV). nih.govuni.lu In these synthetic pathways, the quinoline scaffold of the molecule is incorporated into the final, more complex heterocyclic structures that exhibit the desired antiviral effects. For example, the carboxylic acid group is activated and coupled with other chemical moieties to build the target antiviral molecule. nih.govuni.lu There were no specific investigations found that detailed its activity against Avian Influenza Viruses.

Table 1: Role of this compound in Antiviral Synthesis

Patent Reference Target Virus Family Specific Virus Examples Role of this compound
CA2921294A1 Paramyxoviridae Human Respiratory Syncytial Virus (RSV) Reactant in the synthesis of novel antiviral compounds. uni.lu
US20220119398A1 Paramyxoviridae Human Respiratory Syncytial Virus (HRSV), Human Metapneumovirus (HMPV) Precursor in the synthesis of heterocyclic compounds as anti-viral agents. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of molecules. eurjchem.com These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. For quinoline-based compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(2d,p), have been shown to provide results that correlate well with experimental data. researchgate.net

Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms in a molecule. For 8-Methoxyquinoline-6-carboxylic acid, the quinoline (B57606) core is largely planar. Computational geometry optimization seeks the lowest energy conformation by considering the rotation of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) substituents.

The electronic structure of the molecule is described by the distribution of electrons. Key aspects computationally investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and charge transport properties. researchgate.neteurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. eurjchem.com These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the carboxyl and methoxy groups and the nitrogen atom of the quinoline ring.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for the optimized molecular geometry, predicted chemical shifts can be obtained, which typically show a strong correlation with experimental values for similar quinoline derivatives. researchgate.neteurjchem.comdntb.gov.ua

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. researchgate.neteurjchem.com These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. The transitions are often characterized as π → π* or n → π* in nature.

Vibrational Spectroscopy (FT-IR): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the molecule and can be correlated with the absorption bands in an experimental FT-IR spectrum. eurjchem.com

The electronic parameters derived from quantum chemical calculations are used to assess the molecule's reactivity and stability. These are often referred to as global reactivity descriptors. researchgate.netdntb.gov.ua The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. eurjchem.com Other descriptors provide more nuanced insights into the molecule's chemical behavior.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap. dntb.gov.ua
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity. dntb.gov.ua
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons. dntb.gov.ua

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein receptor. This method is crucial in drug discovery for identifying potential mechanisms of action and for lead optimization. nih.govijcps.org

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the protein target.

Docking Simulation: Using software to explore various binding poses of the ligand within the protein's active site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Expected between the carboxylic acid group of the ligand and polar residues (e.g., Arginine, Lysine, Aspartate) in the protein.

Hydrophobic Interactions: Involving the quinoline ring system and nonpolar amino acid residues.

Pi-stacking: Interactions between the aromatic quinoline ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

For this compound, the carboxyl group is a potent hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. These features are critical in anchoring the ligand within a protein's binding pocket. Docking studies on similar quinoline derivatives have successfully identified binding modes in targets like P-glycoprotein and various microbial enzymes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net The goal is to develop models that can predict the activity of new, unsynthesized compounds, thereby streamlining the drug design process. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors and the selection of those that are most relevant to the biological activity being studied. nih.gov

Descriptor Calculation: A wide array of numerical descriptors are calculated for each molecule in a dataset. These can be classified into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts. google.com

Topological (2D): Descriptors based on the 2D graph of the molecule, describing size, shape, and branching (e.g., connectivity indices). sphinxsai.com

Physicochemical (2D/3D): LogP (lipophilicity), molar refractivity, polar surface area. scispace.com

Electronic (3D): Dipole moment, HOMO/LUMO energies, and other quantum chemical parameters. dntb.gov.ua

Structural (3D): Molecular volume and surface area. pensoft.net

Descriptor Selection: From the large pool of calculated descriptors, a smaller, relevant subset is chosen. This step is crucial to avoid overfitting and to create a robust and interpretable model. nih.gov Methods like genetic algorithms or stepwise regression are often employed. sphinxsai.com

Model Generation: A mathematical equation is generated to correlate the selected descriptors (independent variables) with the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common method, but more advanced machine learning algorithms like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Neural Networks are also used. nih.govsphinxsai.com

A QSAR study on 8-methoxy quinoline derivatives as antitubercular agents identified a model where structural, thermodynamic, and electrotopological parameters were important for activity. sphinxsai.com The generated model highlighted the importance of specific atom counts and topological indices. sphinxsai.com

Example of Descriptors in a QSAR Model for 8-Methoxy Quinoline Derivatives sphinxsai.com
Descriptor TypeExample DescriptorDescription
ElectrotopologicalSssOcountCount of oxygen atoms with three single bonds.
TopologicalT_T_O_7Sum of topological distances between Oxygen and Oxygen atoms separated by 7 bonds.
ElectrotopologicalSssssCE-indexElectrotopological state index for carbon atoms with four single bonds.
ElectrotopologicalSsssNcountCount of nitrogen atoms with three single bonds.
TopologicalT_N_O_3Sum of topological distances between Nitrogen and Oxygen atoms separated by 3 bonds.

The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (r²), cross-validated r² (q²), and the F-test value, which ensure the model's predictive power and statistical significance. sphinxsai.com

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These models aim to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, QSAR models could be developed to predict its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, based on the known activities of related quinoline derivatives.

The process typically involves calculating a set of molecular descriptors for a series of compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Once these descriptors are calculated, statistical methods are used to build a mathematical model that links them to observed biological activity.

Web-based tools and in-house models, such as MolPredictX, utilize QSAR to provide predictions on the bioactivity of query molecules against a range of biological targets, including those relevant to parasitic and viral diseases. researchgate.net While a specific prediction for this compound is not documented, its structure could be submitted to such platforms to generate a hypothetical activity profile.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical aspect of computational modeling. For instance, studies on 8-hydroxyquinoline (B1678124) azo compounds have used computational methods to predict properties like mutagenicity and hepatotoxicity. osti.gov Similar models could be applied to this compound to forecast its pharmacokinetic and toxicological profile.

A hypothetical data table for predictive modeling of this compound might include the following types of information:

Predictive Model Type Predicted Property Hypothetical Outcome Significance
QSARAntibacterial ActivityActive against Bacillus subtilisGuides synthesis of new antibiotic candidates
QSARAnticancer ActivityModerate activity against a specific cell linePrioritizes compounds for further screening
ADMEOral BioavailabilityHighIndicates potential for oral administration
ADMEBlood-Brain Barrier PermeationLowSuggests limited central nervous system effects
ToxicityHepatotoxicityLow riskInforms safety assessment

Proton-Transfer Phenomena and Intermolecular Interactions

The structure of this compound, featuring both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group, suggests that proton-transfer phenomena could be significant in its chemical and biological behavior. Theoretical studies on related hydroxyquinoline systems have extensively investigated both intramolecular and intermolecular proton transfer. dntb.gov.uanih.govnih.gov

Proton-Transfer Phenomena: In compounds with both a proton donor (like a carboxylic acid) and a proton acceptor (like the quinoline nitrogen), proton transfer can occur. This can happen intramolecularly if the geometry allows, or intermolecularly, often assisted by solvent molecules. researchgate.net For this compound, direct intramolecular proton transfer from the carboxylic acid to the quinoline nitrogen is unlikely due to the distance between these groups. However, intermolecular proton transfer, especially in the presence of protic solvents or in the formation of dimers, is a distinct possibility. Computational studies using Density Functional Theory (DFT) can model the potential energy surfaces for these reactions, identifying the transition states and calculating the energy barriers for proton transfer. researchgate.net In related systems, it has been shown that the formation of dimers can significantly lower the activation energy for proton transfer compared to the monomeric form. researchgate.net

Intermolecular Interactions: The interactions between molecules of this compound, or with biological macromolecules, are governed by a variety of non-covalent forces. These include hydrogen bonding, π-π stacking, and dispersion forces.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with other molecules of itself, leading to the formation of dimers, or with residues in a biological target like an enzyme or receptor. The methoxy group's oxygen and the quinoline nitrogen can also act as hydrogen bond acceptors.

Computational methods such as DFT, Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are employed to characterize and quantify these interactions. nih.gov For example, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. nih.gov

A summary of potential intermolecular interactions for this compound is presented below:

Interaction Type Participating Groups Computational Method for Study Significance
Hydrogen BondingCarboxylic acid (donor/acceptor), Methoxy (acceptor), Quinoline N (acceptor)DFT, AIM, NBODetermines crystal structure, solubility, and binding to biological targets
π-π StackingQuinoline aromatic ringsDFT, SAPTContributes to molecular aggregation and binding in aromatic pockets of proteins
Dispersion ForcesEntire moleculeSAPTMajor contributor to overall intermolecular stability

Advanced Applications in Chemical Science and Technology

Catalysis and Organometallic Catalysis

The unique structural characteristics of 8-Methoxyquinoline-6-carboxylic acid, featuring a bidentate chelation site through the quinoline (B57606) nitrogen and the carboxylate oxygen, make it a compelling ligand for the development of novel catalytic systems. Its derivatives and closely related quinoline compounds have demonstrated utility in various catalytic transformations.

As a ligand, this compound can coordinate with a variety of transition metal centers, creating stable complexes that can act as catalysts. The electronic properties of the quinoline ring system, modified by the electron-donating methoxy (B1213986) group, can influence the reactivity and stability of the central metal ion. This modulation is key to designing efficient catalysts for specific organic transformations. For instance, related 8-hydroxyquinoline (B1678124) ligands have been successfully used to create mixed ligand complexes with metals like Co(II), which catalyze the hydrolysis of esters. iosrjournals.org Similarly, oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been synthesized and tested as catalysts for the epoxidation of olefins, such as cyclooctene. rsc.org The rigid structure of the quinoline backbone provides steric control, which can lead to high selectivity in catalytic reactions.

The general principle involves the formation of a metal-ligand complex where the substrate can interact with the metal center, which is activated by the electronic environment provided by the ligand. The inherent stability of the quinoline chelate contributes to the robustness of the catalyst, allowing it to undergo multiple catalytic cycles.

Table 1: Potential Catalytic Applications Based on Analogous Quinoline Ligands

Catalytic System ComponentMetal CenterCatalyzed ReactionRole of Quinoline Ligand
Quinoline Carboxylic AcidRhenium(V)Epoxidation of AlkenesStabilizes the metal center, influences selectivity. rsc.org
8-HydroxyquinolineCobalt(II)Ester HydrolysisForms a stable mixed-ligand complex that acts as a homogeneous catalyst. iosrjournals.org
Carboxylic Acids (general)Copper(II) / Iridium(III)Decarboxylative TrifluoromethylationActs as an adaptive functional group, ligating to the metal catalyst. nih.gov

Understanding the reaction mechanism is crucial for optimizing catalytic processes. In systems employing ligands like this compound, the mechanism often involves the coordination of the carboxylic acid to a metal center. princeton.edu This initial step can be followed by a ligand metathesis reaction, where the ligand exchanges with a substrate molecule. princeton.edu

Analytical Chemistry Applications

The quinoline scaffold is inherently fluorescent, a property that forms the basis of its application in analytical chemistry for the detection and quantification of various analytes.

Derivatives of 8-hydroxyquinoline are renowned for their role as fluorescent chemosensors for a wide array of metal ions. nih.govresearchgate.net The principle of detection relies on the specific complexation between the ligand and a target metal ion. This binding event significantly alters the photophysical properties of the molecule, leading to a measurable change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength, often resulting in a visible color change. nih.gov

This compound, with its N,O-donor atoms, is an excellent candidate for similar applications. It can act as a fluorophoric ligand that, upon complexation with metal ions such as Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺, forms stable chelate rings. nih.govuncw.edu This process can restrict intramolecular rotation and influence photoinduced electron transfer (PET), leading to a distinct fluorescence response. The high sensitivity and selectivity of such systems make them ideal for the quantitative investigation of specific cations in environmental and biological samples. nih.govuncw.edu

Table 2: Metal Ion Sensing Potential of the Quinoline Scaffold

Detectable Metal IonPrinciple of DetectionReference Analog
Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, etc.Fluorescence enhancement or quenching upon complex formation.8-Hydroxyquinoline nih.gov
Cd²⁺, Pb²⁺, La³⁺Formation of highly stable complexes studied by UV-visible spectroscopy.8-Hydroxyquinoline-2-carboxylic acid uncw.edu
Fe³⁺, Sr²⁺Fluorescence enhancement in Metal-Organic Frameworks.8-Hydroxyquinolinate researchgate.net

In analytical techniques like High-Performance Liquid Chromatography (HPLC), non-fluorescent analytes are often chemically modified with a fluorescent tag to enable sensitive detection. nih.gov While this compound is itself a carboxylic acid, its core quinoline structure can be used to develop new derivatization reagents.

The strategy involves chemically modifying the carboxylic acid group of the molecule into a reactive moiety that can selectively bond with a specific functional group on an analyte (e.g., an amine or alcohol). For instance, the carboxylic acid could be converted to an N-hydroxysuccinimidyl (NHS) ester. This activated ester could then react with primary amines (such as amino acids) to form stable, highly fluorescent urea (B33335) derivatives, as has been demonstrated with the related compound 6-aminoquinoline. epa.gov The resulting derivatized analyte can be easily separated by HPLC and quantified with high sensitivity using a fluorescence detector. epa.govnih.gov

Material Science and Supramolecular Assemblies

The rigid, planar structure of the quinoline ring system, combined with the coordinating capabilities of the carboxylic acid and methoxy groups, makes this compound a valuable building block (or "linker") in material science, particularly for creating supramolecular structures.

These linkers can be combined with metal ions or clusters to construct highly ordered, porous materials known as Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.net The geometry of the ligand and the coordination preference of the metal ion dictate the topology and properties of the resulting framework. A positional isomer, 8-methoxyquinoline-4-carboxylic acid, is noted for its use in forming stable coordination polymers with transition metals like zinc and copper for catalytic purposes. vulcanchem.com

MOFs built from quinoline-based ligands often exhibit interesting properties, such as tunable luminescence, which can be exploited for chemical sensing applications. researchgate.net The pores within these materials can be designed to selectively adsorb small molecules, making them useful for gas storage or separation. The incorporation of this compound into such materials could lead to new functional materials with tailored electronic, optical, or catalytic properties.

Organic Light-Emitting Diodes (OLEDs) Component Research

The quinoline scaffold is a foundational component in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electronic delocalization and nonlinear optical properties inherent in the quinoline ring system contribute to fluorescence effects that are crucial for light emission in these devices. researchgate.net Historically, metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), have been benchmark materials in OLEDs, serving as efficient electron transporters and light-emitting layers. indexacademicdocs.org

Research into various quinoline derivatives continues to expand the library of materials available for OLED fabrication. For instance, bis(8-hydroxyquinoline) zinc (Znq2) derivatives are recognized for their high electroluminescence quantum yield and good thermal stability, making them suitable for low-operating-voltage OLEDs. mdpi.com The introduction of different functional groups, such as methoxy and carboxylic acid moieties, can modulate the electronic properties, and consequently, the emission characteristics of these materials. Studies on bis(8-hydroxyquinoline) zinc derivatives with a styryl group, including a methoxy-substituted variant, have resulted in OLEDs with strong yellow electroluminescence. mdpi.com While direct studies on this compound in OLEDs are not yet prevalent, its structural similarity to these proven components suggests its potential as a ligand for new emissive metal complexes or as a building block for novel host and transport materials. researchgate.net

Applications in Nanomaterials (e.g., Stabilizing Agent, Surface Coordination)

The interaction between organic molecules and inorganic nanomaterials is a critical aspect of nanoscience, enabling the creation of hybrid materials with tailored properties. Quinoline derivatives, with their ability to coordinate with metal ions, are promising candidates for surface functionalization and stabilization of nanoparticles. The nitrogen atom in the quinoline ring and the oxygen atoms in substituents like carboxylic acids and methoxy groups can act as binding sites for metal atoms on the surface of a nanoparticle.

This coordination can passivate the nanoparticle surface, preventing aggregation and enhancing its dispersion in various media. While the direct use of this compound as a stabilizing agent or for surface coordination on nanomaterials is an area requiring further investigation, the fundamental chemistry of quinoline derivatives supports this potential application. For example, the synthesis of quinoline derivatives has been successfully catalyzed by magnetic nanoparticles, demonstrating the affinity between these two classes of materials. nih.govnih.gov Furthermore, studies on 8-hydroxyquinoline-2-carboxylic acid have explored its coordination chemistry with metal ions like molybdenum, providing insights into how such molecules can bind to metallic centers. mdpi.com This suggests that this compound could potentially be used to modify the surface of nanoparticles, thereby tuning their electronic, optical, and catalytic properties.

Development of Sensors and Probes

The quinoline scaffold is a prominent platform for the design of fluorescent chemosensors for the detection of metal ions. mdpi.com The mechanism of these sensors often relies on the chelation of a target metal ion by the quinoline derivative, which in turn modulates the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity or wavelength. rsc.orgresearchgate.net

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline have been extensively developed as fluorescent probes for various metal ions, including zinc (Zn²⁺) and iron (Fe³⁺). mdpi.comresearchgate.netnih.gov The introduction of a carboxylic acid group can enhance the water solubility and binding affinity of these sensors. For instance, a novel fluorescent sensor based on a quinoline derivative was designed for the selective and sensitive detection of Fe³⁺, exhibiting a distinct fluorescence quenching effect upon complexation. rsc.org The binding of the metal ion to the nitrogen and oxygen atoms of the quinoline derivative can induce processes like photoinduced electron transfer (PET), which alters the fluorescence output. rsc.org

Given its structural features, this compound possesses the necessary components—a chelating quinoline ring system and a carboxylic acid group—to function as a fluorescent sensor. The methoxy group can further influence the electronic and photophysical properties of the molecule. This makes it a promising candidate for the development of new sensors for environmental monitoring or biological imaging.

Agricultural Chemical Research

The quinoline ring is a key structural motif in a number of compounds with applications in agriculture. acs.orgnih.gov Research has shown that quinoline derivatives can exhibit a range of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netresearchgate.netnih.gov

A study on a closely related compound, 8-Methoxyquinoline-5-amino acetic acid, demonstrated its potential as a herbicide. nnpub.orgnnpub.org When applied to weeds, the compound was shown to be effective, causing the plants to dry out completely after 11 days. nnpub.org This finding highlights the potential of the 8-methoxyquinoline (B1362559) scaffold in the development of new agrochemicals. The presence of the carboxylic acid group in this compound could influence its uptake and translocation within plants, a critical factor for herbicidal efficacy.

Furthermore, the broader class of quinoline derivatives is being actively investigated for new solutions in crop protection. acs.org For example, some quinoline compounds have shown significant fungicidal activity against various plant pathogens. researchgate.net The continuous exploration of the structure-activity relationships of quinoline derivatives is a promising avenue for the discovery of next-generation pesticides and herbicides. nih.gov The specific substitution pattern of this compound presents a unique chemical entity within this class, warranting further investigation into its potential agricultural applications. researchgate.net

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedlander syntheses are well-established, they often lack the versatility needed for producing diverse and specifically substituted derivatives. researchgate.net Future research is expected to focus on more efficient, regioselective, and environmentally benign synthetic routes to 8-Methoxyquinoline-6-carboxylic acid and its analogues.

Modern synthetic chemistry offers several promising avenues. Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully used to modify quinoline skeletons. nih.gov For instance, a bromo-substituted 8-methoxyquinoline (B1362559) can be coupled with a boronic acid to introduce new functional groups, a strategy that could be adapted for precursors to this compound. nih.gov Furthermore, direct C-H functionalization is a powerful tool for late-stage modification, allowing for the introduction of groups like trifluoromethyls with high regioselectivity, a technique that could be applied to the quinoline core. researchgate.net Microwave-assisted synthesis represents another key area, offering accelerated reaction times and improved yields for creating derivatives like 8-hydroxyquinoline-2-carboxanilides. nih.gov

MethodologyDescriptionPotential Advantage for this compound
C-H FunctionalizationDirect activation and substitution of carbon-hydrogen bonds, often using metal catalysts. A machine learning model has shown 93% accuracy in predicting reactive sites for electrophilic substitution on quinolines. researchgate.netAllows for late-stage diversification of the quinoline core without requiring de novo synthesis, enabling rapid creation of a library of derivatives.
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.govAccelerates the synthesis of amide or ester derivatives from the carboxylic acid group, facilitating faster discovery cycles.
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a product that incorporates portions of all starting materials. mdpi.comOffers a highly efficient route to complex derivatives by building upon the core structure in a single step.
Flow ChemistryPerforms chemical reactions in a continuous flowing stream rather than in a batch-type process, allowing for better control over reaction parameters.Improves safety, scalability, and consistency in the production of this compound and its precursors.

Exploration of Novel Biological Targets and Mechanisms

The diverse biological activities of quinoline compounds suggest that this compound and its derivatives are promising candidates for drug discovery programs. researchgate.net Research has shown that quinoline analogues can inhibit a variety of crucial cellular targets, including tyrosine kinases, proteasomes, and tubulin polymerization, which are all implicated in cancer. researchgate.net The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, structurally related to the title compound, is particularly noted for its wide range of biological activities, including anticancer, antiviral, and neuroprotective effects, often linked to its metal-chelating properties. nih.gov

Future investigations should aim to identify novel biological targets for derivatives of this compound. By creating libraries of amides, esters, or more complex conjugates, researchers can screen these new molecules against panels of kinases, proteases, and other enzymes relevant to human diseases. For example, hybrids of 8-amino-6-methoxyquinoline (B117001) (a closely related structure) with tetrazoles have been synthesized and tested for antiplasmodial activity against Plasmodium falciparum. mdpi.com This hybridization approach could be applied to this compound to explore new antimalarial or anticancer agents. The mechanism of action for 8-hydroxyquinoline derivatives has been shown to involve acting at early stages of a virus's lifecycle, a pathway that could be investigated for derivatives of the title compound. nih.gov

Potential Target ClassSpecific ExampleRationale for Investigation
Protein KinasesRho-associated protein kinase (ROCK)Derivatives of quinoline sulfonamides have been identified as potential ROCK inhibitors for anticancer activity. mdpi.com The 8-methoxyquinoline core could be explored for similar inhibitory functions.
Viral ProteinsDengue Virus Proteins2-alkyl-5,7-dichloro-8-hydroxyquinolines have shown significant inhibitory activity against the dengue virus, suggesting that other substituted quinolines could have antiviral potential. nih.gov
Plasmodial EnzymesEnzymes of Plasmodium falciparumThe 8-amino-6-methoxyquinoline pharmacophore is a key component of antimalarial drugs like primaquine, making the 8-methoxyquinoline core a validated starting point for new antimalarials. mdpi.com
Bacterial EnzymesDNA Gyrase / Topoisomerase IVQuinolone carboxylic acids are a well-known class of antibacterial agents that target these enzymes. google.com Modifications at the 8-position, such as a methoxy (B1213986) group, have been shown to reduce side effects like phototoxicity. google.com

Advanced Computational Modeling and Machine Learning Applications

Computer-Aided Drug Design (CADD) and machine learning (ML) are transforming pharmaceutical research. mdpi.comnih.gov These computational tools can predict molecular properties, identify potential biological targets, and design novel compounds with desired activities, significantly accelerating the drug discovery pipeline. nih.gov

For this compound, ML models can be employed to predict its physicochemical properties, such as solubility, toxicity, and metabolic stability (ADMET). mdpi.comnih.gov Generative models, like Objective-Reinforced Generative Adversarial Networks (ORGAN), can design novel derivatives of the core structure that are optimized for specific metrics, such as binding affinity to a target protein. researchgate.net Furthermore, ML can predict sites of reactivity, guiding synthetic efforts toward the most promising modifications. researchgate.net For instance, a model has been developed to predict the site of electrophilic aromatic substitution on quinolines with high accuracy, which would be invaluable for planning the synthesis of new analogues. researchgate.net

Docking simulations and molecular dynamics can provide atomic-level insights into how derivatives of this compound interact with potential biological targets, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds. mdpi.com

Development of Multifunctional Derivatives and Hybrid Materials

The chemical structure of this compound, with its modifiable carboxylic acid group and stable quinoline core, makes it an excellent platform for developing multifunctional molecules and advanced hybrid materials.

Multifunctional Derivatives: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to engage multiple biological targets or to enhance therapeutic efficacy. Researchers have created hybrids of quinolinesulfonamide and triazole to develop new anticancer agents. mdpi.com Similarly, the carboxylic acid handle of this compound can be used to link it to other bioactive moieties, such as:

Sugars: Creating glycoconjugates to potentially improve the bioavailability and solubility of the parent compound. nih.gov

Other Pharmacophores: Linking to groups known for specific activities (e.g., anti-inflammatory, antioxidant) to create a single molecule with a dual mode of action.

Metal Chelators: While the 8-methoxy group reduces the chelation potential compared to an 8-hydroxy group, derivatives could be designed to interact with specific metal ions relevant in disease. nih.gov

Hybrid Materials: The carboxylic acid group allows for the covalent or non-covalent attachment of this compound to solid supports, polymers, or nanoparticles. For example, pyridine-carboxylic acids have been successfully incorporated into the interlayer space of kaolinite (B1170537) clay, creating new hybrid materials with enhanced thermal stability. researchgate.net This suggests that this compound could be used to functionalize materials, potentially imparting them with antimicrobial or catalytic properties derived from the quinoline core.

Q & A

Q. What are the key considerations in synthesizing 8-Methoxyquinoline-6-carboxylic acid to ensure high yield and purity?

Synthesis of quinoline derivatives like this compound typically involves multi-step protocols, including cyclization, functional group protection/deprotection, and purification via recrystallization or chromatography. For example, analogous compounds (e.g., 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid) require precise optimization of reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side products and maximize yield . Post-synthetic characterization using HPLC and NMR is critical to confirm purity and structural integrity .

Q. How do the methoxy and carboxylic acid functional groups influence the chemical reactivity of this compound?

The methoxy group at the 8-position enhances electron density in the quinoline ring, facilitating electrophilic substitutions, while the carboxylic acid at the 6-position enables conjugation or salt formation. This dual functionality allows the compound to act as a versatile intermediate in coupling reactions (e.g., amidation or esterification) and metal coordination studies. For instance, similar derivatives (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid) undergo oxidation, reduction, and nucleophilic substitution, driven by these functional groups .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to map proton environments and confirm substituent positions.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • FT-IR to identify functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to study electronic transitions, particularly for photodynamic applications (e.g., fluorescence behavior observed in 6-methoxyquinoline derivatives) .

Advanced Research Questions

Q. What methodological approaches are used to analyze the photophysical properties of this compound in different solvent systems?

Picosecond transient absorption spectroscopy is employed to study excited-state proton transfer dynamics, as demonstrated for 6-methoxyquinoline derivatives. Solvent polarity and pH significantly affect tautomerization rates; for example, in acidic aqueous solutions, hydroxyl deprotonation occurs within ~2.2 ps, while imine protonation in alkaline media takes ~30 ps . Fluorescence quenching studies in varying pH environments can further elucidate protonation-dependent emission behavior .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. A systematic approach includes:

  • Comparative SAR studies : Evaluate analogs (e.g., 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid) to isolate the impact of substituents on bioactivity .
  • Dose-response profiling : Assess activity across multiple concentrations to identify non-linear effects.
  • Target interaction assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., enzymes or receptors) .

Q. What strategies are employed to optimize regioselectivity in modifying the quinoline ring of this compound?

Regioselective functionalization can be achieved through:

  • Directing group utilization : The carboxylic acid at position 6 can act as a directing group for metal-catalyzed C-H activation, enabling site-specific halogenation or arylation.
  • Protection/deprotection sequences : Temporarily block reactive sites (e.g., methoxy group) to prioritize modifications at less hindered positions .
  • Computational modeling : DFT calculations predict electron density distributions to guide synthetic routes, as seen in fluoroquinolone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.